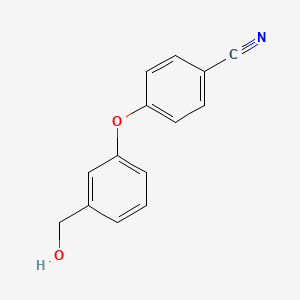

4-(3-(Hydroxymethyl)phenoxy)benzonitrile

Description

4-(3-(Hydroxymethyl)phenoxy)benzonitrile (CAS RN: 906673-45-8) is a benzonitrile derivative featuring a hydroxymethyl-substituted phenoxy group at the para position. This compound is structurally characterized by a central benzonitrile core linked via an oxygen atom to a 3-(hydroxymethyl)phenyl moiety. Its molecular formula is C₁₄H₁₀N₂O₂, with a molecular weight of 238.24 g/mol. The hydroxymethyl group (-CH₂OH) enhances hydrophilicity and provides a site for hydrogen bonding, making it valuable in medicinal chemistry, particularly as an intermediate in synthesizing kinase inhibitors like Crisaborole (AN-2728) .

Properties

IUPAC Name |

4-[3-(hydroxymethyl)phenoxy]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8,16H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMHBWLXFTWTRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888967-63-3 | |

| Record name | 4-(3-(Hydroxymethyl)phenoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888967633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Hydroxymethyl)phenoxy]benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KRH5G3UM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-(Hydroxymethyl)phenoxy)benzonitrile can be synthesized from 4-(3-Formylphenoxy)benzonitrile . The synthesis involves the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent . The resulting intermediate is then reacted with a boron reagent in the presence of a base and a catalyst in an organic solvent to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Hydroxymethyl)phenoxy)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products Formed

Oxidation: 4-(3-(Carboxyphenoxy)benzonitrile.

Reduction: 4-(3-(Hydroxymethyl)phenoxy)benzylamine.

Substitution: Various substituted phenoxybenzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(3-(Hydroxymethyl)phenoxy)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-(Hydroxymethyl)phenoxy)benzonitrile is not well-documented. its structural similarity to Crisaborole suggests that it may interact with similar molecular targets and pathways. Crisaborole is known to inhibit phosphodiesterase-4 (PDE4), leading to anti-inflammatory effects . It is possible that this compound may exhibit similar interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Crisaborole Intermediate)

- Structure: Differs by a bromine substituent at the 4-position of the phenoxy ring.

- Molecular Formula: C₁₄H₁₀BrNO₂; Molecular Weight: 304.14 g/mol.

- Activity : A potent inhibitor of phosphodiesterase 4 (PDE4), used in the synthesis of Crisaborole, a topical treatment for atopic dermatitis. The bromine atom increases steric bulk and lipophilicity, enhancing target binding .

- Synthesis: Produced via nucleophilic substitution of brominated phenols with cyanobenzyl halides.

4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile (Citalopram Derivative)

- Structure: Incorporates a dimethylamino-fluorophenyl-hydroxybutyl chain at the 4-position of the benzonitrile ring.

- Molecular Formula : C₂₀H₂₂FN₂O₂; Molecular Weight : 342.41 g/mol.

- Activity: Key intermediate in the synthesis of the antidepressant citalopram. The dimethylamino group enhances serotonin reuptake inhibition, while the fluorophenyl moiety improves metabolic stability .

- Synthesis : Achieved via Grignard reactions followed by chiral resolution using tartaric acid derivatives .

4-((4-(2-Fluoro-4-(pyridin-3-yl)phenoxy)-5-(hydroxymethyl)pyrimidin-2-yl)amino)benzonitrile

- Structure : Contains a pyrimidine ring substituted with hydroxymethyl and pyridinyl-fluorophenyl groups.

- Molecular Formula : C₂₃H₁₆FN₅O₂; Molecular Weight : 413.41 g/mol.

- Activity : Exhibits picomolar inhibition of HIV-1 reverse transcriptase. The pyrimidine core and pyridinyl group enhance π-π stacking with viral enzymes .

- Synthesis : Prepared via Suzuki-Miyaura coupling and nucleophilic aromatic substitution .

MD 780515 (3-[[4-[5-(Methoxymethyl)-2-oxo-3-oxazolidinyl]phenoxy]methyl]-benzonitrile)

- Structure: Features a methoxymethyl-oxazolidinone ring instead of hydroxymethylphenoxy.

- Molecular Formula : C₁₉H₁₇N₂O₄; Molecular Weight : 343.35 g/mol.

- Activity: Reversible inhibitor of monoamine oxidase A (MAO-A). The methoxy group reduces polarity compared to hydroxymethyl, affecting blood-brain barrier penetration .

- Synthesis: Derived from oxazolidinone ring formation via cyclization of amino alcohols .

Structural and Pharmacological Comparison

Key Findings and Trends

Substituent Effects :

- Hydroxymethyl vs. Methoxymethyl : Hydroxymethyl groups improve hydrogen bonding but reduce lipophilicity, whereas methoxymethyl groups enhance membrane permeability .

- Halogenation : Bromine or fluorine substituents increase steric bulk and electronic effects, optimizing enzyme binding (e.g., PDE4 or reverse transcriptase) .

Synthetic Flexibility : The benzonitrile core allows modular functionalization via cross-coupling, nucleophilic substitution, and chiral resolution, enabling diverse pharmacological profiles .

Therapeutic Scope : Structural variations correlate with distinct mechanisms—antidepressants (serotonin/MAO-A inhibition), antivirals (reverse transcriptase inhibition), and anti-inflammatory agents (PDE4 inhibition) .

Biological Activity

4-(3-(Hydroxymethyl)phenoxy)benzonitrile is a compound with notable biological activity and potential applications in medicinal chemistry. It is structurally related to Crisaborole, a drug used for treating atopic dermatitis, which suggests it may have similar pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H11NO2

- Molecular Weight : 225.25 g/mol

- CAS Number : 59599488

The compound features a hydroxymethyl group and a benzonitrile moiety, which contribute to its reactivity and biological interactions.

The exact mechanism of action for this compound is not extensively documented; however, its structural similarity to Crisaborole suggests it may inhibit phosphodiesterase-4 (PDE4). This inhibition can lead to anti-inflammatory effects by increasing intracellular cyclic AMP levels, thereby modulating inflammatory pathways.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. For instance, Crisaborole's mechanism involves PDE4 inhibition, which is crucial in reducing inflammation in conditions such as atopic dermatitis.

Anticancer Activity

Preliminary studies suggest that derivatives of benzonitrile compounds can exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50 values in the micromolar range against MCF-7 breast cancer cells and other tumor models, indicating potential for further development as anticancer agents .

Case Study 1: Anti-inflammatory Effects

A study examining the effects of similar compounds on inflammatory markers illustrated that treatment with PDE4 inhibitors resulted in decreased levels of pro-inflammatory cytokines in vitro. This supports the hypothesis that this compound may possess similar anti-inflammatory properties due to its structural characteristics.

Case Study 2: Anticancer Potential

In vivo experiments involving related benzonitrile derivatives showed significant tumor growth suppression in murine models. The compounds were administered at varying doses, leading to a dose-dependent reduction in tumor size, with observed IC50 values suggesting effective cytotoxicity against specific cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| Crisaborole | Anti-inflammatory | N/A | Approved for atopic dermatitis treatment |

| 4-(3-Formylphenoxy)benzonitrile | Cytotoxicity against cancer cells | ~25 | Precursor compound |

| 4-(3-Carboxyphenoxy)benzonitrile | Potential antibacterial activity | N/A | Oxidation product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.